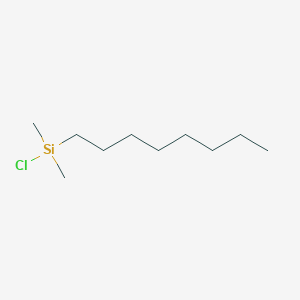

Chloro(dimethyl)octylsilane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

chloro-dimethyl-octylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H23ClSi/c1-4-5-6-7-8-9-10-12(2,3)11/h4-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBKNGKYVNBJWHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC[Si](C)(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23ClSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5066328 | |

| Record name | Silane, chlorodimethyloctyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear liquid with an acrid odor; [Alfa Aesar MSDS] | |

| Record name | Chlorodimethyloctylsilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13215 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

18162-84-0 | |

| Record name | Chlorodimethyloctylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18162-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, chlorodimethyloctyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018162840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, chlorodimethyloctyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, chlorodimethyloctyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorodimethyloctylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.207 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the properties of Chloro(dimethyl)octylsilane?

An In-depth Technical Guide to Chloro(dimethyl)octylsilane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of this compound. The information is presented to support research, scientific analysis, and drug development activities.

Chemical and Physical Properties

This compound, also known as octyldimethylchlorosilane, is a versatile organosilicon compound with a range of applications in material science and analytical chemistry.[1] Its key properties are summarized in the tables below.

General Information

| Property | Value |

| Chemical Name | This compound |

| Synonyms | Octyldimethylchlorosilane, Dimethyloctylchlorosilane, n-Octyldimethylchlorosilane |

| CAS Number | 18162-84-0[2] |

| Molecular Formula | C₁₀H₂₃ClSi[2] |

| Molecular Weight | 206.83 g/mol [2] |

| Appearance | Colorless liquid[2] |

Physical Properties

| Property | Value |

| Density | 0.873 g/mL at 25 °C[2] |

| Boiling Point | 222-225 °C[2] |

| Melting Point | < 0 °C[1] |

| Flash Point | 97 °C (206.6 °F) |

| Refractive Index (n20/D) | 1.435[2] |

| Vapor Pressure | 0.116 mmHg at 25°C[1] |

Spectral Data

| Spectroscopy | Expected Features |

| ¹H NMR | Signals corresponding to the methyl protons on the silicon atom, and the methylene and methyl protons of the octyl chain. The protons closest to the silicon atom will be the most deshielded. |

| ¹³C NMR | Resonances for the two methyl carbons attached to silicon and the eight distinct carbons of the octyl group. |

| FTIR | Characteristic peaks for C-H stretching and bending, Si-C stretching, and the Si-Cl bond. Key absorptions are expected around 2850-2960 cm⁻¹ (C-H stretch), 1260 cm⁻¹ (Si-CH₃), and 800-840 cm⁻¹ (Si-C). |

| Mass Spectrometry | The molecular ion peak (M+) would be observed, along with a characteristic M+2 peak due to the presence of the ³⁷Cl isotope. Fragmentation would likely involve the loss of the octyl chain, methyl groups, or a chlorine atom. |

Synthesis and Reactivity

This compound is primarily synthesized via the hydrosilylation of 1-octene with dimethylchlorosilane, a reaction typically catalyzed by platinum-based catalysts.[1] The silicon-hydride bond of the silane adds across the double bond of the alkene to form the final product.

The reactivity of this compound is dominated by the labile silicon-chlorine bond. This bond is susceptible to nucleophilic attack, readily reacting with water and other protic solvents to release hydrochloric acid.[1] This reactivity is harnessed in its applications for surface modification, where it reacts with hydroxyl groups on surfaces to form stable siloxane bonds.[1]

Experimental Protocols

Synthesis of this compound via Hydrosilylation

Objective: To synthesize this compound from 1-octene and dimethylchlorosilane.

Materials:

-

1-octene

-

Dimethylchlorosilane

-

Hexachloroplatinic acid (Speier's catalyst) solution (e.g., 2% in isopropanol)

-

Dry toluene

-

Anhydrous sodium sulfate

-

Standard laboratory glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon supply)

-

Distillation apparatus

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

In the flask, place 1-octene and a catalytic amount of hexachloroplatinic acid solution in dry toluene under a nitrogen atmosphere.

-

From the dropping funnel, add dimethylchlorosilane dropwise to the stirred solution at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to heat the reaction mixture at reflux for 2-4 hours to ensure the reaction goes to completion.

-

Cool the reaction mixture to room temperature.

-

The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

-

Confirm the identity and purity of the product using NMR spectroscopy.

Surface Modification of Silica Substrates

Objective: To create a hydrophobic surface on a silica substrate using this compound.

Materials:

-

Silica substrates (e.g., glass slides, silicon wafers)

-

This compound

-

Anhydrous toluene

-

Triethylamine (optional, as an acid scavenger)

-

Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide - EXTREME CAUTION IS ADVISED )

-

Deionized water

-

Ethanol

-

Nitrogen or argon gas

-

Oven

Procedure:

-

Substrate Cleaning: Clean the silica substrates by sonicating them in deionized water and then ethanol. For a more thorough cleaning and to generate surface hydroxyl groups, immerse the substrates in Piranha solution for 30 minutes. (Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

-

Rinse the substrates thoroughly with deionized water and dry them under a stream of nitrogen.

-

Dry the cleaned substrates in an oven at 110-120 °C for at least 1 hour and allow them to cool in a desiccator.

-

Silanization: In a glovebox or under a nitrogen atmosphere, prepare a 1-5% (v/v) solution of this compound in anhydrous toluene. Triethylamine can be added in a slight molar excess to neutralize the HCl byproduct.

-

Immerse the cleaned and dried substrates in the silanization solution.

-

Allow the reaction to proceed for 2-12 hours at room temperature. The reaction time can be optimized based on the desired surface coverage.

-

Washing: Remove the substrates from the solution and rinse them sequentially with anhydrous toluene and ethanol to remove any unreacted silane.

-

Dry the modified substrates under a stream of nitrogen.

-

The hydrophobicity of the surface can be confirmed by measuring the water contact angle.

Derivatization of Analytes for Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To derivatize a polar analyte containing active hydrogen (e.g., an alcohol or carboxylic acid) with this compound to increase its volatility for GC-MS analysis.

Materials:

-

Analyte sample

-

This compound

-

Anhydrous pyridine or other suitable aprotic solvent

-

Anhydrous sodium sulfate

-

GC vials with inserts

-

Microsyringe

Procedure:

-

Dry the analyte sample thoroughly. Water will react preferentially with the silylating agent.

-

In a clean, dry GC vial, dissolve a small amount of the analyte in an anhydrous aprotic solvent such as pyridine.

-

Add a molar excess of this compound to the analyte solution. The exact amount will depend on the number of active hydrogens in the analyte molecule.

-

Seal the vial and heat it at 60-80 °C for 30-60 minutes to facilitate the derivatization reaction.

-

Cool the vial to room temperature. A precipitate of pyridinium hydrochloride may form.

-

If a precipitate is present, centrifuge the sample and transfer the supernatant to a new GC vial for analysis.

-

Analyze the derivatized sample by GC-MS. The resulting silyl ether or silyl ester will be more volatile and less polar than the original analyte.

Visualizations

Caption: Molecular structure of this compound.

Caption: General workflow for surface modification.

Caption: Logical flow of silylation for GC-MS analysis.

Safety and Handling

This compound is a corrosive and flammable substance that requires careful handling.[1] It is a skin and eye irritant.[1] Upon contact with water or moisture, it hydrolyzes to produce corrosive hydrochloric acid gas.[1] Therefore, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn. Store in a cool, dry place away from sources of ignition and moisture. Always consult the Safety Data Sheet (SDS) before use.

References

Chloro(dimethyl)octylsilane: A Technical Guide for Researchers

An in-depth examination of the properties, applications, and experimental considerations of Chloro(dimethyl)octylsilane for professionals in research and drug development.

This compound is a versatile organosilicon compound with significant applications across various scientific disciplines, including materials science, analytical chemistry, and nanotechnology. Its utility stems from the reactive chlorosilyl group, which allows for the covalent modification of surfaces, and the octyl chain, which imparts hydrophobicity. This guide provides a comprehensive overview of its chemical and physical properties, outlines its primary applications, and presents a general experimental workflow for its use in surface modification.

Core Properties and Specifications

This compound, also known as octyldimethylchlorosilane, is a colorless liquid at room temperature. Its key identifiers and physicochemical properties are summarized below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 18162-84-0 | [1][2][3][4][5] |

| Molecular Weight | 206.83 g/mol | [1][2][3][5][6] |

| Molecular Formula | C₁₀H₂₃ClSi | [1][2][3][5] |

| Synonyms | Dimethyloctylchlorosilane, Octyldimethylchlorosilane | [1][2][3][6] |

| Appearance | Colorless liquid | [1][2] |

| Density | 0.873 g/mL at 25 °C | [1][2][3] |

| Boiling Point | 222-225 °C | [1][2][3] |

| Refractive Index | n20/D 1.435 | [1][2][3] |

Key Applications in Research and Development

The unique chemical structure of this compound makes it a valuable reagent in a multitude of applications. Its ability to form stable siloxane bonds is particularly useful for imparting hydrophobic properties to various substrates.[1]

Surface Modification: A primary application is the modification of surfaces to enhance hydrophobicity.[2] This is valuable for coatings on electronics and in the automotive industry.[2] The reactive chloro-silyl group can covalently bond to surfaces rich in hydroxyl groups, such as silica, glass, and metal oxides.

Chromatography: In analytical chemistry, it is used as a silylating agent to enhance the volatility and improve the detection of compounds in gas chromatography and mass spectrometry.[1] It is also instrumental in preparing bonded stationary phases for high-performance liquid chromatography (HPLC), particularly in reversed-phase liquid chromatography (RPLC).

Nanotechnology: This compound is utilized in the synthesis of silica nanoparticles, which have a wide range of applications from drug delivery to cosmetics.[2] It can be used to modify the surface of nanoparticles to create stable and redispersible hydrophobic nanoparticles.

Biomedical Applications: In the medical field, this compound is used to modify biomaterials to improve their biocompatibility for use in implants and other medical devices.[2] Organosilicon compounds, in general, are being explored for creating nanoparticles, liposomes, and microcapsules to improve drug stability and facilitate targeted delivery.

Experimental Workflow: Surface Modification

The following diagram illustrates a typical experimental workflow for the surface modification of a substrate using this compound. This process is fundamental to many of its applications.

Caption: A generalized workflow for surface modification using this compound.

Detailed Experimental Protocol Considerations

While the specific parameters will vary based on the substrate and desired outcome, a general protocol for surface modification involves the following steps:

-

Substrate Cleaning and Activation: The substrate (e.g., glass slide, silica nanoparticles) must be thoroughly cleaned to remove any organic contaminants. This is often followed by an activation step to generate surface hydroxyl (-OH) groups, which are the reactive sites for silanization. Piranha solution (a mixture of sulfuric acid and hydrogen peroxide) is a common, though highly corrosive, agent for this purpose.

-

Silanization Reaction: The cleaned and activated substrate is then exposed to this compound. This can be done through either vapor phase deposition in a vacuum desiccator or by immersion in a solution of the silane in an anhydrous organic solvent like toluene. The reaction involves the formation of a covalent bond between the silicon atom of the silane and the oxygen of the surface hydroxyl group, releasing hydrochloric acid (HCl) as a byproduct. In solution-phase reactions, a base such as triethylamine may be added to neutralize the HCl.

-

Post-Treatment Washing and Curing: After the reaction, the substrate is rinsed with an anhydrous solvent (e.g., toluene) to remove any unreacted silane. A final curing step, often involving heating in an oven, is typically performed to stabilize the newly formed self-assembled monolayer.

Safety Precautions: this compound is a hazardous material that is flammable and corrosive.[1] It reacts with water and other protic solvents, releasing hydrochloric acid. All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, goggles, and a face shield.

Conclusion

This compound is a key enabling reagent for researchers and drug development professionals. Its well-defined chemical properties allow for the precise modification of surfaces and the synthesis of functionalized materials. A thorough understanding of its characteristics and handling requirements is essential for its effective and safe utilization in the laboratory.

References

An In-depth Technical Guide to the Synthesis and Purification of Chloro(dimethyl)octylsilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of chloro(dimethyl)octylsilane, a versatile organosilicon compound. This document details the prevalent synthetic methodologies, purification protocols, and analytical characterization techniques, presenting quantitative data in structured tables and illustrating workflows with clear diagrams.

Introduction

This compound (CAS No. 18162-84-0), also known as octyldimethylchlorosilane, is a valuable reagent and intermediate in organic and materials chemistry.[1] Its utility stems from the reactive chlorosilyl group, which allows for the facile introduction of a dimethyl(octyl)silyl moiety onto various substrates. This guide focuses on the two primary routes for its synthesis: the hydrosilylation of 1-octene and the Grignard reaction.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value |

| Molecular Formula | C₁₀H₂₃ClSi |

| Molecular Weight | 206.83 g/mol |

| Appearance | Colorless liquid[1] |

| Boiling Point | 222-225 °C (lit.)[1][2] |

| Density | 0.873 g/mL at 25 °C (lit.)[1] |

| Refractive Index (n20/D) | 1.435 (lit.)[1] |

Synthesis Methodologies

The two most common and effective methods for the synthesis of this compound are hydrosilylation and the Grignard reaction.

Hydrosilylation of 1-Octene

Hydrosilylation involves the addition of a silicon-hydride bond across a carbon-carbon double bond. For the synthesis of this compound, this involves the reaction of 1-octene with dimethylchlorosilane in the presence of a platinum catalyst.[3]

Caption: Hydrosilylation of 1-Octene.

A representative experimental protocol for the platinum-catalyzed hydrosilylation of 1-octene is as follows:

-

Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel is charged with 1-octene and a platinum catalyst (e.g., Karstedt's catalyst or Speier's catalyst). The system is maintained under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: Dimethylchlorosilane is added dropwise to the stirred solution of 1-octene and catalyst at a controlled temperature.

-

Reaction Conditions: The reaction mixture is typically stirred at a specific temperature for a set duration to ensure complete conversion.

-

Work-up: Upon completion, the catalyst may be removed by filtration. The crude product is then purified.

The following table summarizes typical quantitative data for the hydrosilylation synthesis.

| Parameter | Value |

| 1-Octene : Dimethylchlorosilane Molar Ratio | 1 : 1.05 - 1.2 |

| Catalyst Loading (Platinum) | 10 - 100 ppm |

| Reaction Temperature | 25 - 60 °C |

| Reaction Time | 2 - 12 hours |

| Typical Yield | > 90% |

Grignard Reaction

The Grignard reaction provides an alternative route to this compound. This method involves the reaction of a Grignard reagent, octylmagnesium bromide, with dimethyldichlorosilane.

Caption: Grignard Synthesis of this compound.

A general protocol for the Grignard synthesis is outlined below:

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere, magnesium turnings are reacted with 1-bromooctane in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) to form octylmagnesium bromide.

-

Reaction with Silane: The freshly prepared Grignard reagent is then added slowly to a solution of dimethyldichlorosilane in the same anhydrous solvent, typically at a low temperature to control the exothermic reaction.

-

Reaction Conditions: The reaction mixture is stirred for a specified period, often allowing it to warm to room temperature to ensure the reaction goes to completion.

-

Work-up: The reaction is quenched by the careful addition of a saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic extracts are dried over an anhydrous salt (e.g., magnesium sulfate) and the solvent is removed under reduced pressure.

The table below provides typical quantitative parameters for the Grignard synthesis.

| Parameter | Value |

| 1-Bromooctane : Magnesium Molar Ratio | 1 : 1.1 |

| Octylmagnesium Bromide : Dimethyldichlorosilane Molar Ratio | 1 : 1.1 - 1.5 |

| Reaction Temperature | 0 °C to room temperature |

| Reaction Time | 2 - 6 hours |

| Typical Yield | 60 - 80% |

Purification

Fractional distillation under reduced pressure is the most effective method for purifying this compound to a high degree of purity.

Experimental Protocol: Fractional Distillation

-

Apparatus Setup: A fractional distillation apparatus is assembled, including a distillation flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a vacuum source with a pressure gauge.

-

Distillation: The crude this compound is placed in the distillation flask. The system is evacuated to the desired pressure, and the flask is heated.

-

Fraction Collection: Fractions are collected based on their boiling points at the given pressure. A forerun containing lower-boiling impurities is typically discarded. The main fraction containing the purified product is collected within a narrow boiling point range. A higher-boiling residue remains in the distillation flask.

Quantitative Data for Purification

| Parameter | Value |

| Pressure | 1 - 10 mmHg |

| Forerun Boiling Point | < 100 °C at 5 mmHg |

| Product Fraction Boiling Point | ~105-110 °C at 5 mmHg |

| Purity after Distillation | > 97% |

Analytical Characterization

The purity and identity of the synthesized this compound can be confirmed using various analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for assessing the purity of this compound and identifying any byproducts.

-

Sample Preparation: A dilute solution of the purified product is prepared in a suitable volatile solvent (e.g., hexane or dichloromethane).

-

GC Conditions: The sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or semi-polar phase like a "1" or "5" type column). A typical temperature program would involve an initial hold followed by a ramp to a final temperature.

-

MS Conditions: The eluting compounds are introduced into a mass spectrometer, and mass spectra are recorded.

The gas chromatogram should show a major peak corresponding to this compound. The mass spectrum of this peak will exhibit a characteristic fragmentation pattern, including the molecular ion peak and fragments corresponding to the loss of methyl and octyl groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the structure of the synthesized compound.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~0.4 | s | 6H | Si-(CH ₃)₂ |

| ~0.8 | m | 2H | Si-CH ₂- |

| ~0.9 | t | 3H | -CH₂-CH ₃ |

| ~1.3 | m | 12H | -(CH ₂)₆- |

| Chemical Shift (δ, ppm) | Assignment |

| ~-1.0 | Si-(C H₃)₂ |

| ~14.1 | -CH₂-C H₃ |

| ~17.5 | Si-C H₂- |

| ~22.6, 23.5, 29.2, 31.9, 33.5 | -(C H₂)₆- |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can be used to identify the characteristic functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| 2955-2850 | C-H stretching (alkyl) |

| 1465 | C-H bending (CH₂) |

| 1255 | Si-CH₃ symmetric deformation |

| 815 | Si-C stretching, CH₃ rocking |

| ~500 | Si-Cl stretching |

Workflow Diagrams

Synthesis and Purification Workflow

Caption: Overall Synthesis and Purification Workflow.

Safety Considerations

This compound is a corrosive and moisture-sensitive compound. It reacts with water to release hydrochloric acid.[1] Therefore, all manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. All glassware must be thoroughly dried before use, and reactions should be conducted under an inert atmosphere.

References

An In-depth Technical Guide to the Surface Reaction Mechanism of Chloro(dimethyl)octylsilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles governing the surface reaction of chloro(dimethyl)octylsilane. This process, a cornerstone of surface modification, is critical for applications ranging from chromatography to biocompatible coatings and advanced drug delivery systems. This document details the reaction mechanism, provides protocols for key experimental techniques, and presents quantitative data for the characterization of the resulting self-assembled monolayers (SAMs).

Core Reaction Mechanism: Silanization

The surface modification process using this compound is a type of silanization, which involves the covalent attachment of organosilyl groups to a substrate. This is most commonly employed on surfaces rich in hydroxyl (-OH) groups, such as silica, glass, and metal oxides. The reaction fundamentally transforms a hydrophilic surface into a hydrophobic one by grafting a layer of octyldimethylsilyl groups.

The overall reaction can be summarized in two primary steps:

-

Hydrolysis: The reactive chlorosilane group of this compound readily reacts with trace amounts of water present on the substrate surface or in the reaction solvent. This hydrolysis step replaces the chlorine atom with a hydroxyl group, forming the intermediate octyldimethylsilanol and releasing hydrochloric acid (HCl) as a byproduct.

-

Condensation: The newly formed silanol intermediate is highly reactive towards the hydroxyl groups on the substrate surface. It condenses with these surface-bound -OH groups to form stable siloxane bonds (Si-O-Si), covalently attaching the octyldimethylsilyl group to the surface.

The monofunctional nature of this compound (having only one reactive chloro group) prevents the formation of complex, cross-linked polymer networks on the surface, which can be an issue with di- or trichlorosilanes. This characteristic allows for the formation of well-defined, self-assembled monolayers. The long octyl chains of the attached molecules then orient themselves to form a dense, non-polar, and hydrophobic layer.

Quantitative Data Presentation

The following tables summarize key quantitative parameters associated with the formation and characterization of octyldimethylsilyl monolayers and analogous long-chain alkylsilane SAMs. It is important to note that specific values can vary depending on the substrate, reaction conditions, and analytical technique employed.

Table 1: Surface Characterization of Alkylsilane Monolayers

| Parameter | Typical Value Range | Analytical Technique(s) | Notes |

| Monolayer Thickness | 1 - 3 nm | Ellipsometry, AFM | For long-chain alkylsilanes like OTS (octadecyltrichlorosilane).[1] |

| Surface Roughness (RMS) | < 1 nm | AFM | A low RMS value indicates a uniform, well-ordered monolayer.[1] |

| Water Contact Angle | 90° - 115° | Contact Angle Goniometry | Indicates a hydrophobic surface. Values can be tuned by varying reaction conditions.[2] |

| Surface Coverage | 2 - 4 molecules/nm² | XPS | Provides direct quantitative information on the density of the silane monolayer.[3] |

Table 2: X-ray Photoelectron Spectroscopy (XPS) Data for Silanized Surfaces

| Element | Binding Energy (eV) | Observation |

| Si 2p | ~102-103 eV | Corresponds to Si-O-C and Si-O-Si bonds in the silane layer. |

| C 1s | ~285 eV | Indicates the presence of the alkyl chain. |

| O 1s | ~532-533 eV | Represents oxygen in the substrate (e.g., SiO₂) and in the Si-O-Si linkage. |

Experimental Protocols

Detailed methodologies for the key experiments involved in the surface modification with this compound and the subsequent characterization are provided below.

Substrate Preparation (Silicon Wafer or Glass)

-

Cleaning:

-

Place the substrates (e.g., silicon wafers or glass slides) in a suitable rack.

-

Sonicate in a 1-2% aqueous solution of a laboratory detergent (e.g., Hellmanex III) for 20 minutes at 50-60°C.[4]

-

Rinse thoroughly with deionized water (10-15 times) until no bubbles are observed.[4]

-

Sonicate in acetone for 20 minutes at room temperature.[4]

-

Rinse with methanol.[4]

-

Dry the substrates with a stream of dry nitrogen gas or in an oven at 110°C for at least 10 minutes.[4]

-

-

Surface Activation (Hydroxylation):

-

For enhanced hydroxyl group density, treat the cleaned substrates with a plasma cleaner (oxygen or argon plasma) for 2-5 minutes.

-

Alternatively, immerse the substrates in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30-60 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

-

Rinse extensively with deionized water and dry as described above.

-

Silanization with this compound

-

Solution Preparation:

-

Prepare a solution of this compound in an anhydrous solvent (e.g., toluene or hexane) in a glovebox or under an inert atmosphere to minimize premature hydrolysis. A typical concentration is 1-5% (v/v).

-

-

Immersion:

-

Immerse the cleaned and activated substrates in the silane solution for a specified duration (e.g., 1-24 hours). The reaction time can be optimized to control the surface coverage and ordering of the monolayer.

-

-

Washing:

-

Remove the substrates from the silanization solution.

-

Rinse thoroughly with the anhydrous solvent (e.g., toluene) to remove any physisorbed silane molecules.

-

Sonicate briefly (1-2 minutes) in the same solvent to ensure complete removal of non-covalently bonded molecules.

-

-

Curing:

-

Dry the substrates with a stream of dry nitrogen gas.

-

Cure the substrates in an oven at 100-120°C for 30-60 minutes to promote the formation of stable siloxane bonds.

-

-

Storage:

-

Store the modified substrates in a clean, dry environment, preferably in a desiccator, to prevent contamination.

-

Surface Characterization Techniques

-

Instrument Setup: Place the silanized substrate on the sample stage of a contact angle goniometer.

-

Droplet Deposition: Dispense a small droplet (typically 2-5 µL) of deionized water onto the surface.

-

Measurement: Acquire an image of the droplet and use the instrument's software to measure the static contact angle at the three-phase (solid-liquid-gas) interface.[5]

-

Analysis: A high contact angle (>90°) confirms the hydrophobic nature of the modified surface.[5] Measurements should be taken at multiple locations on the surface to assess uniformity.

-

Sample Mounting: Secure the silanized substrate on an AFM sample puck.

-

Imaging Mode: Use tapping mode (or other non-contact/intermittent contact modes) to minimize potential damage to the soft organic monolayer.[3]

-

Data Acquisition: Scan the surface at various resolutions (e.g., 1x1 µm² and 5x5 µm²) to obtain topographical images.[3]

-

Data Analysis:

-

Calculate the root-mean-square (RMS) roughness from the topography images. A smooth surface with low RMS roughness is indicative of a well-formed monolayer.[3]

-

Analyze the images for the presence of aggregates or defects, which can indicate incomplete or poorly formed monolayers.

-

-

Sample Introduction: Place the silanized substrate in the ultra-high vacuum chamber of the XPS instrument.

-

Survey Scan: Perform a wide energy range survey scan to identify the elemental composition of the surface.

-

High-Resolution Scans: Acquire high-resolution spectra for the elements of interest (C 1s, O 1s, Si 2p).

-

Data Analysis:

-

Determine the atomic concentrations of the detected elements to quantify the surface coverage of the silane.[3]

-

Analyze the chemical shifts in the high-resolution spectra to determine the chemical bonding states of the elements, confirming the formation of Si-O-Si bonds.

-

Logical Relationships in Surface Modification

The quality of the final hydrophobic surface is dependent on a series of interconnected factors. The logical flow from initial substrate conditions to the final surface properties is crucial for achieving reproducible and high-quality monolayers.

This guide provides a foundational understanding of the surface reaction of this compound. For specific applications, further optimization of the described protocols may be necessary to achieve the desired surface properties.

References

- 1. The Influence of HCl Concentration on the Rate of the Hydrolysis–Condensation Reaction of Phenyltrichlorosilane and the Yield of (Tetrahydroxy)(Tetraphenyl)Cyclotetrasiloxanes, Synthesis of All Its Geometrical Isomers and Thermal Self-Condensation of Them under “Pseudo”-Equilibrium Conditions | MDPI [mdpi.com]

- 2. biolinscientific.com [biolinscientific.com]

- 3. researchgate.net [researchgate.net]

- 4. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Hydrolysis of Chloro(dimethyl)octylsilane in Ambient Conditions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis of chloro(dimethyl)octylsilane in ambient conditions. Due to the limited availability of specific kinetic data for this compound, this guide draws upon established principles of chlorosilane chemistry and incorporates data from analogous compounds to illustrate the fundamental processes. This document is intended to serve as a valuable resource for professionals in research and development who utilize silane chemistry for surface modification, nanoparticle functionalization, and other applications in drug development.

Introduction

This compound (CDMOS), with the chemical formula C₁₀H₂₃ClSi, is an organosilicon compound widely employed as a silylating agent.[1] Its utility stems from the reactive chlorosilyl group, which readily undergoes hydrolysis in the presence of water to form a silanol intermediate. This intermediate can then condense with hydroxyl groups on surfaces or with other silanol molecules, forming stable siloxane bonds (Si-O-Si). This process is fundamental to creating hydrophobic surfaces and functionalizing materials.[1][2] Understanding the hydrolysis of CDMOS under ambient conditions is critical for controlling reaction outcomes and ensuring the desired surface properties.

The primary reaction of this compound with water is a rapid hydrolysis that produces octyldimethylsilanol and hydrochloric acid (HCl).[1] This reaction is often the first step in a two-stage process that also involves the condensation of the silanol intermediate.[1]

The Hydrolysis Reaction Pathway

The hydrolysis of this compound is a nucleophilic substitution reaction at the silicon atom. The process can be described in two main stages: hydrolysis and condensation.

Hydrolysis

In the presence of atmospheric moisture, the silicon-chlorine bond in this compound is readily cleaved, and a hydroxyl group takes its place, forming octyldimethylsilanol. This reaction is generally fast.[3]

Condensation

The newly formed silanol is a reactive intermediate that can undergo condensation in two primary ways:

-

Intermolecular Condensation: Two molecules of octyldimethylsilanol can react to form 1,1,3,3-tetramethyl-1,3-dioctyldisiloxane and a molecule of water.

-

Surface Reaction: The silanol can react with hydroxyl groups present on a substrate (like silica or glass) to form a covalent siloxane bond, effectively tethering the octyldimethylsilyl group to the surface.

Caption: Hydrolysis and condensation pathway of this compound.

Factors Influencing Hydrolysis

The rate and extent of this compound hydrolysis are influenced by several factors, even under seemingly simple "ambient" conditions. These include:

-

Water Availability: The concentration of water is a key factor. In ambient air, this is represented by the relative humidity. Higher humidity will lead to a faster hydrolysis rate.

-

Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.

-

Solvent: If the reaction is performed in a solvent, its polarity and ability to stabilize the transition state can affect the reaction rate.

-

pH: While the hydrolysis of chlorosilanes is rapid, the subsequent condensation of silanols is sensitive to pH.

Quantitative Data

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 18162-84-0 | [1] |

| Molecular Formula | C₁₀H₂₃ClSi | [1] |

| Molecular Weight | 206.83 g/mol | |

| Boiling Point | 222-225 °C | [3] |

| Density | 0.873 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.435 | [3] |

| Hydrolytic Sensitivity | Reacts rapidly with moisture | [3][4] |

Table 2: Illustrative Hydrolysis Rate Constants for Analogous Silanes (Acidic Conditions)

Note: This data is for alkoxysilanes and is provided for comparative purposes to illustrate the influence of molecular structure on hydrolysis rates. The hydrolysis of chlorosilanes is generally much faster.

| Silane | Rate Constant (k) | Conditions | Reference |

| Methyltrimethoxysilane | (Data not specified) | Acid-catalyzed | [5] |

| Phenyltrimethoxysilane | (Data not specified) | Acid-catalyzed | [5] |

| γ-Glycidoxypropyltrimethoxysilane | 0.026 min⁻¹ (pseudo-first order) | pH 5.4, 26°C | [4] |

Experimental Protocols

Monitoring the hydrolysis of this compound requires techniques that can track the disappearance of the reactant and the appearance of the silanol and its condensation products in real-time.

General Experimental Workflow

A general workflow for studying the hydrolysis of this compound is as follows:

Caption: A general experimental workflow for studying silane hydrolysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for studying silane hydrolysis.

-

Methodology:

-

Sample Preparation: A solution of this compound is prepared in a dry, deuterated solvent in an NMR tube.

-

Initiation: A controlled amount of D₂O is added to initiate hydrolysis.

-

Data Acquisition: ¹H and ²⁹Si NMR spectra are acquired at regular intervals.

-

Analysis:

-

¹H NMR: Monitor the disappearance of a proton signal adjacent to the silicon atom and the appearance of new signals corresponding to the silanol and its condensation products.

-

²⁹Si NMR: Directly observe the change in the chemical environment of the silicon atom as the chlorine is replaced by a hydroxyl group and then as siloxane bonds are formed.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can also be used to monitor the chemical changes during hydrolysis.

-

Methodology:

-

Sample Preparation: A thin film of this compound is cast on an IR-transparent substrate (e.g., a silicon wafer).

-

Initiation: The sample is exposed to a controlled humidity environment.

-

Data Acquisition: FTIR spectra are recorded over time.

-

Analysis: Monitor the disappearance of the Si-Cl vibrational band and the appearance of a broad Si-OH stretching band (around 3200-3700 cm⁻¹). The formation of Si-O-Si bonds can be observed by the appearance of a characteristic peak around 1000-1100 cm⁻¹.

-

Conclusion

The hydrolysis of this compound is a rapid and fundamental reaction that is critical for its application as a silylating agent. While specific kinetic data for this compound under ambient conditions are scarce, the principles of chlorosilane chemistry provide a solid framework for understanding and controlling this process. The reaction proceeds through a silanol intermediate, which can then undergo condensation to form disiloxanes or to functionalize surfaces. Researchers and professionals can utilize techniques such as NMR and FTIR spectroscopy to monitor this reaction and tailor conditions to achieve desired outcomes in their applications. Further research into the specific kinetics of this compound hydrolysis would be beneficial for more precise control over its reactivity.

References

- 1. innospk.com [innospk.com]

- 2. chemimpex.com [chemimpex.com]

- 3. n-Octyldimethylchlorosilane CAS#: 18162-84-0 [m.chemicalbook.com]

- 4. n-OCTYLDIMETHYLCHLOROSILANE | [gelest.com]

- 5. Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Risks: A Technical Guide to the Safe Handling of Chloro(dimethyl)octylsilane

For Researchers, Scientists, and Drug Development Professionals

Chloro(dimethyl)octylsilane, a versatile organosilicon compound, is a valuable reagent in various scientific applications, including surface modification and organic synthesis. However, its reactive nature necessitates a thorough understanding of its hazards and strict adherence to safety protocols. This technical guide provides an in-depth overview of the essential safety precautions for handling this compound to ensure a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous chemical, primarily due to its corrosive properties.[1][2] It is known to cause severe skin burns and serious eye damage.[1][2][3][4] The compound is also moisture-sensitive and reacts with water to produce corrosive hydrochloric acid, which can cause respiratory tract irritation.[5]

Hazard Statements:

Quantitative Data Summary

A clear understanding of the physical and chemical properties of this compound is crucial for its safe handling. The following table summarizes key quantitative data for this compound.

| Property | Value | Source(s) |

| Molecular Formula | C10H23ClSi | [2][5] |

| Molecular Weight | 206.83 g/mol | [2][5] |

| Appearance | Colorless liquid | [1][5] |

| Boiling Point | 222-225 °C | [1][2][3][4][5] |

| Flash Point | 92 - 97 °C (198 - 206.6 °F) | [1][2] |

| Density | 0.873 g/mL at 25 °C | [2][3][4][5] |

| Refractive Index | n20/D 1.435 | [2][3][5] |

Experimental Protocols: Safe Handling Procedures

Adherence to established protocols is paramount when working with this compound. The following sections detail the necessary engineering controls, personal protective equipment, and handling procedures.

Engineering Controls

-

Ventilation: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][6][7] Local exhaust ventilation is recommended to control the generation of vapors or mists.[7]

-

Eye Wash Stations and Safety Showers: Ensure that emergency eyewash stations and safety showers are readily accessible in the immediate vicinity of any potential exposure.[1][8]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to prevent contact with this corrosive compound.

-

Eye and Face Protection: Chemical safety goggles are mandatory.[8] For enhanced protection, a face shield should be worn in conjunction with goggles.[3][8] Do not wear contact lenses when handling this chemical.[8]

-

Skin Protection:

-

Gloves: Wear appropriate chemical-resistant gloves, such as neoprene or nitrile rubber.[8] Always inspect gloves for any signs of degradation before use and practice proper glove removal techniques to avoid skin contact.

-

Protective Clothing: A lab coat or other protective clothing should be worn to prevent skin exposure.[7][8] In situations with a higher risk of splashing, chemical-resistant aprons and boots may be necessary.[7]

-

-

Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter for organic gases and vapors should be used.[3][6]

Handling and Storage

-

Handling:

-

Storage:

Emergency Procedures

In the event of an emergency, prompt and appropriate action is critical.

First-Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][6][8]

-

Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[1][8]

-

Inhalation: Move the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[1][6][8]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][8]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, foam, carbon dioxide, or dry chemical.[8]

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.[8] Be cautious as the material reacts with water.[5]

-

Specific Hazards: Irritating fumes of hydrogen chloride may develop when the material is exposed to water or open flame.[8]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[8]

Accidental Release Measures

-

Personal Precautions: Evacuate unnecessary personnel. Wear appropriate personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.[8]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[8]

-

Methods for Cleaning Up: Absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal.[8]

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for ensuring safety when handling this compound.

Caption: Logical workflow for the safe handling of this compound.

References

- 1. fishersci.com [fishersci.com]

- 2. Chlorodimethyl-n-octylsilane, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. クロロ(ジメチル)オクチルシラン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. chloro-dimethyl-octylsilane, CAS No. 18162-84-0 - iChemical [ichemical.com]

- 5. innospk.com [innospk.com]

- 6. fishersci.com [fishersci.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. gelest.com [gelest.com]

Chloro(dimethyl)octylsilane: A Technical Guide to Surface Energy Modification

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the profound effects of chloro(dimethyl)octylsilane on the surface energy of various substrates. This compound is a widely utilized organosilicon compound for rendering surfaces hydrophobic. This guide details the underlying chemical mechanisms, provides comprehensive experimental protocols for its application, and presents quantitative data on the resulting changes in surface properties, making it an essential resource for professionals in research, materials science, and drug development.

Core Mechanism of Surface Modification

This compound modifies surface energy through a process known as silanization. The fundamental principle of this process is the covalent bonding of the silane molecule to the substrate, which alters the surface's chemical composition and, consequently, its interaction with liquids.

The primary mechanism involves the reaction of the reactive chlorosilyl group of this compound with hydroxyl (-OH) groups present on the surface of many common substrates like glass, silica, and metal oxides.[1] This reaction, which is a form of hydrolysis and condensation, results in the formation of a stable siloxane bond (Si-O-Substrate), effectively grafting the dimethyl-octylsilyl group onto the surface. The long octyl chain, a nonpolar hydrocarbon, then forms a low-energy, water-repellent interface.[1] This self-assembled monolayer (SAM) imparts hydrophobic properties to the substrate.[2]

The reaction can be summarized as follows:

Substrate-OH + Cl-Si(CH₃)₂-(CH₂)₇CH₃ → Substrate-O-Si(CH₃)₂-(CH₂)₇CH₃ + HCl

The formation of these stable covalent bonds ensures the durability of the surface treatment.

Caption: Chemical reaction of this compound with a hydroxylated surface.

Quantitative Impact on Surface Energy

The modification of a surface with this compound leads to a significant reduction in its surface free energy, which is quantitatively assessed by measuring the contact angle of a liquid, typically water, on the surface. A higher contact angle indicates a more hydrophobic surface and lower surface energy.

Systematic studies on dichlorooctamethyltetrasiloxane (a chlorosilane) on glass surfaces have shown that the water contact angle can be controllably tuned from approximately 20° to 95° by varying the reaction conditions.[1] This demonstrates the versatility of chlorosilanes in achieving a wide range of hydrophobicities.

Table 1: Expected Water Contact Angles on Modified Surfaces

| Substrate | Treatment | Initial Water Contact Angle (°) | Post-Treatment Water Contact Angle (°) | Reference (for similar compounds) |

| Glass | Untreated | ~20-55[1][3] | > 90 (expected) | [1] |

| Silica Nanoparticles | Untreated | 0 | ~150 | |

| Silicon Wafer | Untreated | Varies with cleaning | > 90 (expected) | N/A |

Table 2: Surface Free Energy Components of Modified Glass Beads (with a Dichlorosiloxane)

| Treatment | Dispersive Component (mN/m) | Specific (Polar) Component (mN/m) | Total Surface Free Energy (mN/m) |

| Untreated Glass Beads | Lower | Higher | Higher |

| Silanized Glass Beads | Higher | Lower | Lower |

Note: This data illustrates the general trend of silanization reducing the polar component of surface energy, leading to an overall decrease in total surface free energy.

Experimental Protocols

Achieving a uniform and stable hydrophobic surface requires meticulous attention to the experimental procedure, from substrate preparation to the silanization reaction itself. Below are detailed protocols for the surface modification of common substrates using this compound.

Substrate Preparation: Cleaning and Activation

The presence of hydroxyl groups on the substrate surface is critical for a successful silanization reaction. Therefore, a thorough cleaning and activation process is paramount.

For Glass and Silicon Wafer Substrates:

-

Initial Cleaning: Sonicate the substrates in a solution of deionized water and a detergent (e.g., 2% Hellmanex solution) for 15-30 minutes.

-

Rinsing: Rinse the substrates thoroughly with deionized water, followed by sonication in deionized water for 15 minutes to remove any residual detergent.

-

Drying: Dry the substrates with a stream of inert gas (e.g., nitrogen or argon).

-

Surface Activation (Hydroxylation):

-

Piranha Solution (Caution: Extremely Corrosive! Handle with extreme care in a fume hood with appropriate personal protective equipment): Immerse the cleaned, dry substrates in a freshly prepared Piranha solution (a 3:1 to 7:3 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂)) for 30-60 minutes at room temperature or briefly at a slightly elevated temperature (e.g., 80°C).

-

Alternative Activation: For a less aggressive activation, immerse the substrates in a mixture of ammonium hydroxide (NH₄OH) and hydrogen peroxide (H₂O₂) (e.g., 1:1:5 ratio with water) at 70-80°C for 15-30 minutes.

-

-

Final Rinsing and Drying: After activation, rinse the substrates copiously with deionized water and then with a high-purity solvent like ethanol or acetone. Finally, dry the substrates thoroughly with an inert gas stream and/or by baking in an oven at 110-120°C for at least 30 minutes. The activated substrates should be used for silanization immediately.

Caption: A step-by-step workflow for the preparation of substrates before silanization.

Silanization Procedure

The silanization with this compound can be performed via either a solution-phase or a vapor-phase deposition method.

Solution-Phase Deposition:

-

Prepare the Silanization Solution: In a glovebox or under an inert atmosphere, prepare a solution of this compound in an anhydrous aprotic solvent (e.g., toluene or hexane). A typical concentration ranges from 1% to 5% (v/v). The presence of a small amount of a catalyst, such as triethylamine, can facilitate the reaction by neutralizing the HCl byproduct.

-

Immersion: Immerse the cleaned and activated substrates in the silanization solution. The reaction is typically carried out at room temperature for several hours (e.g., 2-24 hours). Gentle agitation can improve the uniformity of the coating.

-

Rinsing: After the desired reaction time, remove the substrates from the solution and rinse them sequentially with the anhydrous solvent (e.g., toluene), followed by ethanol and/or acetone to remove any unreacted silane.

-

Curing: Cure the coated substrates by baking them in an oven at 110-120°C for 30-60 minutes. This step helps to drive off any remaining solvent and to promote the formation of a stable siloxane network.

-

Final Cleaning: Sonicate the cured substrates in a solvent like chloroform or toluene to remove any loosely bound silane molecules, followed by a final rinse with ethanol or acetone and drying with an inert gas.

Vapor-Phase Deposition:

-

Setup: Place the cleaned and activated substrates in a vacuum desiccator. In a separate small, open container (e.g., a watch glass or a small beaker), place a few drops of this compound.

-

Deposition: Evacuate the desiccator using a vacuum pump for a short period to reduce the pressure and facilitate the vaporization of the silane. Close the desiccator valve to maintain the vacuum.

-

Reaction: Allow the silanization to proceed at room temperature for several hours (e.g., 12-24 hours). The vaporized silane will react with the hydroxyl groups on the substrate surfaces.

-

Post-Treatment: After the reaction, vent the desiccator in a fume hood. Remove the coated substrates and rinse them with an anhydrous solvent (e.g., toluene) to remove any physisorbed silane.

-

Curing: Cure the substrates in an oven at 110-120°C for 30-60 minutes.

Caption: A generalized workflow for both solution-phase and vapor-phase silanization.

Conclusion

This compound is a highly effective reagent for reducing the surface energy and imparting hydrophobicity to a wide range of substrates. The formation of a robust, covalently bonded self-assembled monolayer of octyl chains provides a durable and stable low-energy surface. By following detailed experimental protocols for substrate preparation and silanization, researchers and scientists can reliably and reproducibly modify surfaces to achieve desired wettability characteristics. This capability is of significant importance in diverse fields, including the development of advanced drug delivery systems, biocompatible materials, and specialized coatings, where precise control over surface properties is critical for performance and functionality.

References

Spectroscopic Characterization of Chloro(dimethyl)octylsilane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of Chloro(dimethyl)octylsilane (CAS No. 18162-84-0). This versatile organosilicon compound, with the chemical formula C₁₀H₂₃ClSi, is a key reagent in various applications, including surface modification and as a silylating agent in chromatography.[1] A thorough understanding of its spectroscopic properties is crucial for its effective application and quality control. This guide details the expected spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provides detailed experimental protocols, and outlines the logical workflow for its characterization.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₃ClSi | [2][3] |

| Molecular Weight | 206.83 g/mol | [2][3] |

| CAS Number | 18162-84-0 | [1][2] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 222-225 °C | [1][3] |

| Density | 0.873 g/mL at 25 °C | [1][3] |

| Refractive Index | n20/D 1.435 | [1][3] |

Spectroscopic Data

While a complete set of publicly available spectra for this compound is limited, this section provides the available experimental data and predicted values based on the analysis of structurally similar chlorodimethylalkylsilanes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound.

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the different types of protons in the molecule and their connectivity. The expected chemical shifts (δ) are predicted based on analogous compounds.

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Si-CH₃ | ~0.4 | Singlet | 6H |

| Si-CH₂- | ~0.8 | Triplet | 2H |

| -(CH₂)₆- | ~1.3 | Multiplet | 12H |

| -CH₃ (terminal) | ~0.9 | Triplet | 3H |

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

| Assignment | Predicted Chemical Shift (ppm) |

| Si-CH₃ | ~1-3 |

| Si-CH₂- | ~17 |

| -CH₂- (C2-C7 of octyl) | ~22-33 |

| -CH₃ (terminal) | ~14 |

²⁹Si NMR (Silicon-29 NMR): The ²⁹Si NMR spectrum provides direct information about the silicon environment. For chlorodimethylalkylsilanes, the chemical shift is expected in a characteristic region.

| Assignment | Predicted Chemical Shift (ppm) |

| (CH₃)₂(C₈H₁₇)Si-Cl | ~30-35 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals the presence of specific functional groups through their characteristic vibrational frequencies. An experimental IR spectrum is available and key absorptions are tabulated below.[4]

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| 2955-2855 | C-H stretch (alkyl) | Strong |

| 1465 | C-H bend (CH₂) | Medium |

| 1255 | Si-CH₃ symmetric bend | Strong |

| 840-800 | Si-C stretch & CH₃ rock | Strong |

| ~500 | Si-Cl stretch | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The expected major fragments are based on common fragmentation pathways for alkylsilanes. The presence of chlorine will result in a characteristic M+2 isotopic peak with an intensity of approximately one-third of the molecular ion peak.

| m/z | Assignment | Notes |

| 206/208 | [M]⁺ (Molecular ion) | Isotopic pattern for one Cl atom |

| 191/193 | [M - CH₃]⁺ | Loss of a methyl group |

| 93/95 | [(CH₃)₂SiCl]⁺ | Cleavage of the Si-octyl bond |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

NMR Spectroscopy

Sample Preparation:

-

For ¹H and ¹³C NMR, accurately weigh approximately 10-20 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

For ²⁹Si NMR, a higher concentration (50-100 mg) may be required due to the low natural abundance and sensitivity of the ²⁹Si nucleus.

-

Cap the NMR tube securely.

Instrumentation and Parameters:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 8-16.

-

Relaxation delay: 1-2 seconds.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Number of scans: 1024 or more, depending on concentration.

-

Relaxation delay: 2-5 seconds.

-

-

²⁹Si NMR:

-

Pulse sequence: Inverse-gated proton decoupling to suppress the negative Nuclear Overhauser Effect (NOE).

-

Number of scans: Several thousand scans may be necessary.

-

Relaxation delay: 10-30 seconds, due to the long spin-lattice relaxation times of ²⁹Si.

-

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

-

Place one to two drops of neat this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film.

-

Ensure no air bubbles are trapped between the plates.

Instrumentation and Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Mode: Transmission.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

A background spectrum of the empty salt plates should be acquired and subtracted from the sample spectrum.

Mass Spectrometry (GC-MS)

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as hexane or dichloromethane.

-

Further dilute as necessary to be within the linear range of the instrument.

Instrumentation and Parameters:

-

System: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

GC Column: A non-polar capillary column (e.g., DB-5ms or equivalent) is suitable.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase to 250 °C at a rate of 10-15 °C/min.

-

Final hold: Hold at 250 °C for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of approximately 1 mL/min.

-

MS Scan Range: m/z 40-300.

-

MS Source Temperature: 230 °C.

-

MS Quadrupole Temperature: 150 °C.

Workflow for Spectroscopic Characterization

The logical flow for the complete spectroscopic characterization of this compound is illustrated in the following diagram.

Workflow for the spectroscopic characterization of this compound.

This diagram illustrates the progression from sample preparation for each spectroscopic technique to the analysis and subsequent data interpretation, culminating in the structural confirmation of the compound.

References

Theoretical Foundations and Characterization of Chloro(dimethyl)octylsilane Monolayers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the theoretical underpinnings and experimental characterization of Chloro(dimethyl)octylsilane (CDMOS) self-assembled monolayers (SAMs). CDMOS is an organosilicon compound utilized for surface modification, creating hydrophobic and well-defined interfaces critical in microfluidics, sensor development, and biomaterials.[1] This document synthesizes theoretical data, presents detailed experimental protocols, and offers visual workflows to aid in the understanding and application of CDMOS monolayers.

Introduction to this compound Monolayers

This compound (CDMOS) is an organosilicon compound with the chemical formula C₁₀H₂₃ClSi.[1] Its molecular structure consists of a central silicon atom bonded to an eight-carbon alkyl chain (octyl group), two methyl groups, and a reactive chlorine atom.[1] This structure allows it to form stable, self-assembled monolayers on hydroxylated surfaces like silica (SiO₂) and glass.[1]

The formation of a CDMOS SAM is a silylation process where the chloro group reacts with surface hydroxyl (-OH) groups, forming a stable covalent siloxane bond (Si-O-Si). This process transforms the substrate's properties, most notably rendering it hydrophobic. The long octyl chains pack together due to van der Waals forces, creating an ordered, nonpolar interface.

Theoretical Studies of CDMOS Monolayers

While specific theoretical studies focusing exclusively on this compound (CDMOS) monolayers are limited in publicly available literature, a wealth of computational research on analogous long-chain alkylsilane monolayers provides a strong theoretical framework for understanding their structure and properties. Methodologies such as Molecular Dynamics (MD) simulations and Quantum Mechanics (QM) calculations are instrumental in predicting the behavior of these systems.

Molecular Structure and Conformation

Theoretical calculations provide insights into the bond lengths and angles within the CDMOS molecule and the conformational arrangement of the alkyl chains within the monolayer.

Table 1: Theoretical Molecular Parameters for CDMOS and Related Structures

| Parameter | Description | Theoretical Value (Å or °) | Notes and References |

| Bond Lengths | |||

| Si-C (alkyl) | Silicon to the first carbon of the octyl chain | ~1.88 | Typical Si-C bond length in organosilanes.[2] |

| Si-C (methyl) | Silicon to the carbon of the methyl groups | ~1.87 | Similar to the Si-C alkyl bond. |

| C-C | Carbon-carbon bond in the alkyl chain | ~1.54 | Standard sp³ C-C bond length. |

| C-H | Carbon-hydrogen bond in the alkyl and methyl groups | ~1.09 | Standard sp³ C-H bond length. |

| Si-H | Silicon-hydrogen bond (for comparison) | 1.46 - 1.49 | For context on Si bonding.[3] |

| Bond Angles | |||

| C-Si-C | Angle between the two methyl carbons and the octyl carbon attached to the silicon | ~109.5 | Approximates tetrahedral geometry around the silicon atom. |

| Si-C-C | Angle along the octyl backbone | ~112 | Typical for alkyl chains bonded to a larger atom. |

| C-C-C | Angle within the octyl chain | ~112 | Consistent with an all-trans conformation in a well-ordered monolayer. |

Monolayer Properties from Computational Models

Molecular dynamics simulations are a powerful tool for investigating the collective behavior of molecules in a monolayer. These simulations often employ force fields like COMPASS or AMBER to model the interatomic interactions.

Table 2: Theoretical and Measured Properties of Octylsilane and Similar Monolayers

| Property | Description | Theoretical/Measured Value | Method/Notes |

| Monolayer Thickness | The vertical height of the self-assembled monolayer. | ~10-12 Å | Estimated for an 8-carbon chain with a slight tilt. |

| Tilt Angle | The angle of the alkyl chains with respect to the surface normal. | 15-30° | Varies with packing density and substrate. For well-ordered monolayers, a tilt is necessary to optimize van der Waals interactions. |

| Surface Energy | The excess energy at the surface of the monolayer. | 20-25 mN/m | Calculated from contact angle measurements on similar hydrophobic SAMs. |

| Packing Density | The number of molecules per unit area of the substrate. | ~4-5 molecules/nm² | Dependent on substrate and preparation conditions. |

Experimental Protocols

The successful formation and characterization of high-quality CDMOS monolayers are contingent on meticulous experimental procedures. The following sections detail the protocols for monolayer preparation and analysis.

Preparation of CDMOS Self-Assembled Monolayers

This protocol describes the formation of a CDMOS SAM on a silicon wafer with a native oxide layer.

Materials and Equipment:

-

This compound (CDMOS)

-

Anhydrous toluene or hexane

-

Silicon wafers or glass slides

-

Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION

-

Deionized (DI) water

-

Ethanol

-

Nitrogen gas source

-

Sonicator

-

Glass vials with caps

Procedure:

-

Substrate Cleaning: a. Place the silicon substrates in a beaker and sonicate in ethanol for 15 minutes, followed by a thorough rinse with DI water. b. Immerse the substrates in Piranha solution for 30 minutes to remove organic residues and hydroxylate the surface. (Warning: Piranha solution is highly corrosive and reactive. Handle with extreme caution in a fume hood with appropriate personal protective equipment). c. Remove the substrates from the Piranha solution and rinse extensively with DI water. d. Dry the substrates under a stream of nitrogen gas.

-

Silanization: a. Prepare a 1% (v/v) solution of CDMOS in anhydrous toluene in a sealed glass vial under a nitrogen atmosphere to minimize moisture. b. Immerse the clean, dry substrates in the CDMOS solution. c. Allow the reaction to proceed for 2-4 hours at room temperature. d. Remove the substrates from the solution and rinse with fresh toluene to remove any physisorbed molecules.

-

Curing and Final Rinse: a. Sonicate the substrates in toluene for 5 minutes. b. Rinse the substrates with ethanol. c. Dry the substrates under a stream of nitrogen gas. d. (Optional) Cure the monolayers by baking at 110-120 °C for 10-15 minutes to promote further cross-linking and remove residual solvent.

Characterization Techniques

This technique is used to determine the hydrophobicity of the surface and to calculate the surface free energy.

Materials and Equipment:

-

Contact angle goniometer with a high-resolution camera

-

Syringe with a fine needle

-

High-purity deionized water and diiodomethane

Procedure:

-

Place the CDMOS-coated substrate on the sample stage of the goniometer.

-

Dispense a small droplet (2-5 µL) of DI water onto the surface.

-

Capture a high-resolution image of the sessile drop.

-

Use the goniometer software to measure the contact angle at the three-phase (solid-liquid-gas) interface.

-

Repeat the measurement at multiple locations on the surface to ensure uniformity.

-

Repeat steps 2-5 with diiodomethane as the probe liquid.

-

Calculate the surface free energy using a suitable model, such as the Owens-Wendt-Rabel-Kaelble (OWRK) method.

AFM is employed to visualize the surface topography, roughness, and homogeneity of the monolayer at the nanoscale.

Materials and Equipment:

-

Atomic Force Microscope

-

Silicon nitride or silicon cantilevers with a sharp tip (radius < 10 nm)

Procedure:

-

Mount the CDMOS-coated substrate on an AFM sample puck.

-

Install a suitable cantilever in the AFM head.

-

Engage the tip on the surface in tapping mode to minimize sample damage.

-

Begin with a larger scan size (e.g., 1x1 µm) to assess the overall quality of the monolayer.

-

Optimize imaging parameters such as scan rate (0.5-1.0 Hz), setpoint, and gains to obtain a high-quality image.

-

Acquire images at higher resolutions (e.g., 250x250 nm) to observe finer details of the monolayer structure.

-

Analyze the images to determine the root-mean-square (RMS) roughness and identify any defects or domains.

XPS is used to determine the elemental composition of the surface and to confirm the chemical bonding of the CDMOS monolayer.

Materials and Equipment:

-

X-ray Photoelectron Spectrometer with a monochromatic Al Kα or Mg Kα X-ray source

Procedure:

-

Mount the CDMOS-coated substrate on a sample holder and introduce it into the ultra-high vacuum (UHV) chamber of the XPS system.

-

Acquire a survey spectrum to identify all the elements present on the surface.

-

Perform high-resolution scans of the C 1s, O 1s, and Si 2p regions.

-